molecular formula C40H53NO13 B1204934 Rhodilunancin A CAS No. 96705-22-5

Rhodilunancin A

カタログ番号 B1204934
CAS番号: 96705-22-5
分子量: 755.8 g/mol
InChIキー: HBOXKYFBCPFWOK-RIYWTIGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rhodilunancin A is a natural product found in Streptomyces olindensis, Streptomyces, and Streptomyces violaceus with data available.

科学的研究の応用

Molecular Basis and Mode of Action

Bicyclomycin (1), a clinically useful antibiotic, exhibits activity against a broad spectrum of Gram-negative bacteria and the Gram-positive bacterium Micrococcus luteus. It's known for treating diarrhea in humans and bacterial diarrhea in calves and pigs. Bicyclomycin's unique structure and novel mechanism of action involve targeting the rho transcription termination factor in Escherichia coli. This inhibition disrupts the rho molecular machinery, leading to overproduction of proteins and a toxic effect on the cells (Kohn & Widger, 2005).

Structural Mechanism of Inhibition

Rho, a hexameric RNA/DNA helicase/translocase, plays a crucial role in terminating transcription of select genes in bacteria. Bicyclomycin acts as a noncompetitive inhibitor of ATP turnover to disrupt this process. Studies have shown that Bicyclomycin and its derivatives interact with Rho at a pocket adjacent to the ATP and RNA binding sites, preventing ATP turnover and thus inhibiting the transcription termination process (Skordalakes et al., 2005).

Therapeutic Potential of ROCK Inhibitors

Rho kinases (ROCKs) are part of the serine-threonine family, and their inhibition affects many downstream substrates. ROCK inhibitors like fasudil have shown potential in treating a variety of pathological conditions such as asthma, cancer, erectile dysfunction, glaucoma, insulin resistance, and kidney failure. Clinical use of ROCK inhibitors in Japan and China for cerebral vasospasm and glaucoma treatment highlights their therapeutic potential (Feng et al., 2016).

Role in Diabetic Nephropathy

Targeting RhoA/ROCK signaling has been proposed as a novel approach to treating diabetic nephropathy. Pharmacological blockade of this pathway ameliorates the progression of diabetic nephropathy, indicating a critical role for RhoA/ROCK activation in its pathogenesis (Kolavennu et al., 2008).

Antibiotic Use and Resistance Patterns

Research on cultural dimensions relevant to antibiotic use in Europe shows that Power Distance is associated with antibiotic use, suggesting cultural aspects play a significant role in explaining cross-national differences in antibiotic use. This highlights the importance of considering cultural factors in antibiotic prescription and consumption patterns (Deschepper et al., 2008).

特性

CAS番号

96705-22-5

製品名

Rhodilunancin A

分子式

C40H53NO13

分子量

755.8 g/mol

IUPAC名

(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H53NO13/c1-7-40(48)16-15-22-31(37(47)33-32(35(22)45)36(46)30-21(34(33)44)9-8-10-25(30)43)39(40)54-29-17-23(41(5)6)38(20(4)51-29)53-28-14-12-26(19(3)50-28)52-27-13-11-24(42)18(2)49-27/h8-10,18-20,23-24,26-29,38-39,42-43,45,47-48H,7,11-17H2,1-6H3/t18-,19-,20-,23-,24-,26-,27-,28-,29-,38+,39+,40+/m0/s1

InChIキー

HBOXKYFBCPFWOK-RIYWTIGOSA-N

異性体SMILES

CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

正規SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

その他のCAS番号

96705-22-5

同義語

cosmomycin A
rhodilunancin A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodilunancin A
Reactant of Route 2
Rhodilunancin A
Reactant of Route 3
Rhodilunancin A
Reactant of Route 4
Rhodilunancin A
Reactant of Route 5
Rhodilunancin A
Reactant of Route 6
Reactant of Route 6
Rhodilunancin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。